2-(Difluoromethyl)pyridin-4-ol
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Overview
Description
2-(Difluoromethyl)pyridin-4-ol is a chemical compound with the molecular formula C6H5F2NO It is characterized by the presence of a difluoromethyl group attached to the second position of a pyridine ring, with a hydroxyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)pyridin-4-ol typically involves difluoromethylation reactions. One common method is the use of ethyl bromodifluoroacetate as a difluoromethylation reagent. This process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based methods or transition-metal-free strategies. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)pyridin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with altered functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of difluoromethylated derivatives .
Scientific Research Applications
2-(Difluoromethyl)pyridin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity and activity. This property is exploited in various applications, including drug design and material science .
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridin-2-ol: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.
2-Fluoropyridine: A simpler fluorinated pyridine derivative with different reactivity and applications.
Uniqueness: 2-(Difluoromethyl)pyridin-4-ol is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity and hydrogen-bonding ability, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(difluoromethyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)5-3-4(10)1-2-9-5/h1-3,6H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYHJCRJHOEEEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501125-75-3 |
Source
|
Record name | 2-(Difluoromethyl)pyridin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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